molecular formula C20H16N4O4 B7687586 N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline

N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline

Cat. No.: B7687586
M. Wt: 376.4 g/mol
InChI Key: PMOAJTZRVWOGEO-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is a complex organic compound featuring a benzyl group, a furan ring, an oxadiazole ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate can be synthesized by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The next step involves the nitration of aniline to introduce the nitro group, followed by N-methylation using methyl iodide in the presence of a base . Finally, the benzyl group is introduced through a nucleophilic substitution reaction with benzyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent .

Properties

IUPAC Name

N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-23(13-14-6-3-2-4-7-14)16-10-9-15(12-17(16)24(25)26)20-21-19(22-28-20)18-8-5-11-27-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOAJTZRVWOGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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